Cas no 769-59-5 (3-Phenylbutan-2-one)

3-Phenylbutan-2-one structure
Nome do Produto:3-Phenylbutan-2-one
3-Phenylbutan-2-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Phenylbutan-2-one
- 2-Butanone, 3-phenyl-
- 3-PHENYL-2-BUTANONE
- SCHEMBL85843
- DTXSID801315573
- 3-Phenyl-2-butanone #
- Z1255383314
- NSC33705
- NS00042090
- 769-59-5
- NSC 33953
- FT-0616328
- AKOS014313150
- NSC 33705
- NSC-33705
- 3-phenyl-butan-2-one
- 1-Methyl-1-phenyl-2-propanone
- F87554
- EINECS 212-212-2
- NSC-33953
- NSC33953
- EN300-96836
- DB-339494
-
- MDL: MFCD00156648
- Inchi: InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3
- Chave InChI: CVWMNAWLNRRPOL-UHFFFAOYSA-N
- SMILES: CC(C(=O)C)C1=CC=CC=C1
Propriedades Computadas
- Massa Exacta: 148.08886
- Massa monoisotópica: 148.089
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 2
- Complexidade: 134
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.1
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- Peso Molecular: 148.20
- Superfície polar topológica: 17.1A^2
Propriedades Experimentais
- Densidade: 0.967
- Ponto de ebulição: 207.3°C at 760 mmHg
- Ponto de Flash: 80.8°C
- Índice de Refracção: 1.5
- PSA: 17.07
- LogP: 2.37910
3-Phenylbutan-2-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A326802-1g |
1-Methyl-1-phenyl-2-propanone |
769-59-5 | 95% | 1g |
$488.0 | 2025-02-22 | |
eNovation Chemicals LLC | Y1252615-1g |
3-Phenylbutan-2-one |
769-59-5 | 95% | 1g |
$940 | 2023-09-04 | |
Enamine | EN300-96836-0.1g |
3-phenylbutan-2-one |
769-59-5 | 95% | 0.1g |
$171.0 | 2024-05-21 | |
Enamine | EN300-96836-5g |
3-phenylbutan-2-one |
769-59-5 | 95% | 5g |
$2152.0 | 2023-09-01 | |
TRC | P321970-100mg |
3-Phenylbutan-2-one |
769-59-5 | 100mg |
$ 400.00 | 2023-02-01 | ||
eNovation Chemicals LLC | Y1252615-250mg |
3-Phenylbutan-2-one |
769-59-5 | 95% | 250mg |
$215 | 2024-06-07 | |
Ambeed | A326802-100mg |
1-Methyl-1-phenyl-2-propanone |
769-59-5 | 95% | 100mg |
$107.0 | 2025-02-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P924343-1g |
3-Phenylbutan-2-one |
769-59-5 | 95% | 1g |
¥5,546.00 | 2022-08-31 | |
A2B Chem LLC | AC43067-10g |
3-Phenylbutan-2-one |
769-59-5 | 95% | 10g |
$2266.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288665-1g |
3-Phenylbutan-2-one |
769-59-5 | 98% | 1g |
¥6342.00 | 2024-07-28 |
3-Phenylbutan-2-one Literatura Relacionada
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1. Rearrangement of ketones. Part 3. Kinetic study and intermediate complexes in the reaction of t-butyl phenyl ketone with aluminium chlorideMaría C. Fernández-Monreal,María P. Ruiz,Julio San-Román J. Chem. Soc. Perkin Trans. 2 1988 1983
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2. Generation and reactions of carbene bearing unprotected hydroxy groups at α-positionHideo Tomioka,Yasuo Nunome J. Chem. Soc. Chem. Commun. 1990 1243
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3. 240. Synthetic analgesics and related compounds. Part IV. Mannich bases from phenyl-substituted acetonesWalter Wilson,Zu-Yoong Kyi J. Chem. Soc. 1952 1321
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J. G. St. C. Buchanan,P. D. Woodgate Q. Rev. Chem. Soc. 1969 23 522
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5. 164. The degradation of Mannich base oximesZu-Yoong Kyi,Walter Wilson J. Chem. Soc. 1953 798
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:769-59-5)3-Phenylbutan-2-one

Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):164.0/439.0